molecular formula C11H17N3 B1242537 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine CAS No. 206989-41-5

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine

Cat. No.: B1242537
CAS No.: 206989-41-5
M. Wt: 191.27 g/mol
InChI Key: BWMYVZPZPGAOPC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical properties and biological activities. It is of significant interest in medicinal chemistry and materials science due to its diverse applications.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-7-1-4-10-6-5-9-3-2-8-13-11(9)14-10/h5-6H,1-4,7-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMYVZPZPGAOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432179
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206989-41-5
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206989-41-5
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Preparation Methods

Regioselective Cyclization Using β-Ketophosphonates

The Friedlälder reaction between 2-amino-3-formylpyridine and β-ketophosphonates (e.g., III ) represents a cornerstone in THNPA synthesis. Key steps include:

  • Base-Mediated Cyclization : Employing NaOH in methanol or aqueous methanol at 25–30°C, the reaction achieves >90% regioselectivity for the 1,8-naphthyridine core.

  • Protection-Deprotection Sequences : The amine group is typically protected as a benzyl (Bn) or tert-butyl carbamate (Boc), enabling selective hydrogenolysis (H₂/Pd-C) or acidolysis (HCl/EtOAc) in later stages.

Example Protocol :

  • Reactants : 2-Amino-3-formylpyridine (1.0 eq), methyl β-ketophosphonate (III , R = Me, 1.2 eq).

  • Conditions : NaOH (2.0 eq), MeOH/H₂O (4:1), 25°C, 12 h.

  • Intermediate : Protected naphthyridine (II ) isolated in 85% yield.

  • Hydrogenation : H₂ (50 psi), 10% Pd/C, EtOAc, 6 h → THNPA (72% yield).

Stereochemical Control in 7-Substituted Derivatives

For 7-methyl-THNPA, chiral auxiliaries or asymmetric hydrogenation of Δ⁷,⁸-olefins are employed. Using (R)-BINAP-Ru catalysts, enantiomeric excess (ee) >95% is achieved.

Tandem Sonogashira Coupling and Chichibabin Cyclization

Double Sonogashira Alkynylation

2,5-Dibromopyridine (3 ) undergoes sequential couplings with propargylamines and acetylenic alcohols (e.g., 4a-b , 10a-e ) under Pd(PPh₃)₄/CuI catalysis:

  • First Coupling : Propargylamine (1.1 eq), i-Pr₂NH, THF, 60°C, 8 h (85–92% yield).

  • Second Coupling : Acetylenic alcohol (1.1 eq), same conditions.

  • Intermediate : 3,3'-Pyridine-2,5-diyldipropan-1-amine (9a-b ).

Chichibabin Cyclization

The diyne intermediate 9a-b undergoes base-mediated cyclization:

  • Conditions : KOtBu (3.0 eq), DMF, 120°C, 4 h.

  • Yield : 68–74% for THNPA after hydrogenolysis of Boc groups.

Optimization Insight : Screening bases (e.g., NaH vs. KOtBu) revealed KOtBu minimizes dimerization byproducts.

Reductive Cyclization of Nitro Precursors

Nitro Group Reduction Pathways

Nitro-substituted naphthyridines (e.g., 3 ) are reduced to amines using Fe/HCl or Na₂S₂O₄:

  • Fe/HCl Method : Fe powder (5.0 eq), 6 M HCl, 50°C, 3 h (89% yield).

  • Na₂S₂O₄ Method : Aqueous Na₂S₂O₄ (2.5 eq), EtOH, 25°C, 1 h (93% yield).

Hydrogenative Ring Closure

Pd/C-mediated hydrogenation of cyano intermediates (5 ) at 80 psi H₂ affords THNPA in 78% yield.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityStereochemical Control
Friedländer CondensationCyclization, hydrogenation72–85HighModerate (7-substituted)
Sonogashira-ChichibabinDouble coupling, cyclization68–74ModerateLow
Reductive CyclizationNitro reduction, hydrogenation78–93HighNone

Critical Observations :

  • The Friedlälder route offers superior scalability but requires careful handling of phosphonate intermediates.

  • Sonogashira-Chichibabin sequences, while step-efficient, suffer from Pd catalyst costs.

  • Reductive methods are robust but limited to substrates with nitro/cyano groups .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors and enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which are crucial for its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its tetrahydro structure provides additional flexibility and potential for diverse functionalization compared to fully aromatic naphthyridines.

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused ring system with nitrogen atoms that contribute to its distinctive chemical reactivity. Its molecular formula is C12H16N2C_{12}H_{16}N_2 and it has a molecular weight of 192.27 g/mol. The presence of the propylamine group enhances its solubility and bioavailability, making it suitable for various biological applications .

Target Interactions:
The primary biological target of this compound is the αvβ6 integrin , which plays a critical role in cell adhesion and signaling pathways. The compound binds to this integrin with high affinity, influencing processes such as cell migration and proliferation.

Biochemical Pathways:
Interactions with αvβ6 integrin are implicated in several signaling pathways relevant to cancer metastasis and tissue repair. The modulation of these pathways suggests potential applications in oncology and regenerative medicine.

Pharmacokinetics

Research indicates that this compound exhibits high solubility in saline at physiological pH (7), which is indicative of good bioavailability. This characteristic is crucial for its efficacy as a therapeutic agent.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and demonstrated effectiveness in inhibiting growth, suggesting its potential as a lead compound for developing new antibiotics.

Neurological Effects

The compound has also been investigated for its effects on the central nervous system. Its ability to cross the blood-brain barrier indicates potential applications in treating neurological disorders such as anxiety and depression. In vitro assays suggest that it may modulate neurotransmitter activity, providing a basis for further research into its psychotropic effects .

Anti-inflammatory Properties

In addition to its antimicrobial and neurological activities, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus revealed an inhibition zone of 15 mm at a concentration of 100 µg/mL. This highlights its potential as a candidate for developing new antimicrobial therapies.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study involving rodent models of anxiety, administration of the compound resulted in reduced anxiety-like behaviors compared to controls. Behavioral assays indicated an increase in exploratory behavior and reduced time spent in anxiogenic environments .

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
1,8-Naphthyridine Parent compound without propylamine groupLimited biological activity
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butyric acid Similar structure with butyric acid groupPotentially similar activities
Gemifloxacin Fluoroquinolone antibioticStrong antibacterial properties

Q & A

Q. What are the common synthetic routes for 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves modifications of naphthyridine derivatives, such as multicomponent reactions or catalytic hydrogenation. Key factors include temperature control (e.g., 80–120°C for cyclization), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst choice (e.g., palladium for hydrogenation). Multicomponent reactions offer higher yields (>70%) with fewer steps compared to traditional methods but may require purification via column chromatography to achieve >95% purity .

Q. What physicochemical characterization methods are essential for confirming the structural integrity of this compound?

Standard methods include:

  • NMR spectroscopy (¹H/¹³C) to verify hydrogenation and amine group placement.
  • Mass spectrometry (HRMS or LC-MS) for molecular weight confirmation.
  • HPLC for purity assessment (≥95% is typical for research-grade material). Fluorescence spectroscopy can also be used to study environmental sensitivity, such as pH-dependent emission shifts .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent oxidation. Use desiccants to avoid moisture absorption. Handle with nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks, as the compound may form aerosols during weighing .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., conflicting receptor binding affinities)?

  • Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as minor stereoisomers may exhibit divergent activities.
  • Assay standardization : Use isothermal titration calorimetry (ITC) to measure binding constants under uniform buffer conditions (e.g., pH 7.4, 25°C).
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets, identifying outliers due to methodological variability .

Q. How can computational chemistry optimize the synthesis and functionalization of this naphthyridine derivative?

  • Reaction path modeling : Use density functional theory (DFT) to predict transition states and identify energy barriers in cyclization steps.
  • Molecular docking : Screen derivatives for target affinity (e.g., integrin receptors) before synthesis, prioritizing candidates with ΔG < −8 kcal/mol.
  • Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for new analogs .

Q. What advanced techniques are used to study the compound’s fluorescence quenching mechanisms in biochemical assays?

  • Time-resolved fluorescence : Measure lifetime decay (τ) to distinguish static vs. dynamic quenching.
  • Stern-Volmer analysis : Plot F0/FF_0/F vs. quencher concentration to calculate binding constants (KSVK_{SV}).
  • FRET assays : Monitor energy transfer between the compound and labeled biomolecules to map interaction sites .

Q. How can researchers design experiments to probe the compound’s reactivity under varying pH and redox conditions?

  • pH-dependent stability studies : Incubate the compound in buffers (pH 3–10) and analyze degradation via UPLC-MS at timed intervals.
  • Electrochemical profiling : Use cyclic voltammetry to identify oxidation/reduction potentials, correlating with susceptibility to radical-mediated degradation.
  • ROS scavenging assays : Quantify reactivity with reactive oxygen species (e.g., H₂O₂) using fluorescent probes like DCFH-DA .

Methodological Resources

Q. What experimental design frameworks are recommended for optimizing naphthyridine-based reaction systems?

  • Factorial design : Vary parameters (temperature, catalyst loading, solvent ratio) in a 2³ design to identify interactions affecting yield.
  • Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., pressure and time in hydrogenation).
  • DoE software : Tools like JMP or Minitab automate analysis and generate contour plots for parameter optimization .

Q. How can researchers integrate heterogeneous catalysis to improve the sustainability of naphthyridine synthesis?

  • Solid-supported catalysts : Use Pd/C or zeolite-immobilized enzymes to reduce metal leaching.
  • Flow chemistry : Implement continuous-flow reactors with in-line purification (e.g., scavenger cartridges) to minimize waste.
  • Solvent-free conditions : Explore mechanochemical synthesis (ball milling) for solvent elimination .

Q. What analytical techniques are critical for studying the compound’s interactions with biological membranes?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to lipid bilayers.
  • Langmuir-Blodgett trough : Assess monolayer penetration by monitoring surface pressure-area isotherms.
  • Confocal microscopy : Visualize membrane localization using fluorescently tagged derivatives .

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